1-Amino-4-(ethylsulfanyl)acridin-9(10H)-one
Description
Structure
3D Structure
Properties
CAS No. |
89331-34-0 |
|---|---|
Molecular Formula |
C15H14N2OS |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
1-amino-4-ethylsulfanyl-10H-acridin-9-one |
InChI |
InChI=1S/C15H14N2OS/c1-2-19-12-8-7-10(16)13-14(12)17-11-6-4-3-5-9(11)15(13)18/h3-8H,2,16H2,1H3,(H,17,18) |
InChI Key |
JKDQZBGSIZMPOH-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C2C(=C(C=C1)N)C(=O)C3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Core Acridin-9(10H)-one Synthesis
The acridin-9(10H)-one core is typically synthesized via cyclization reactions involving anthranilic acid derivatives or related precursors:
Cyclization of N-phenylanthranilic acid derivatives : This classical approach forms the acridone nitrogen ring by intramolecular condensation, often catalyzed by acids or polyphosphoric acid under heating conditions. This method yields acridin-9(10H)-one with high atom economy and minimal chromatographic purification steps, enhancing sustainability.
Ullmann-type condensation : An alternative involves Ullmann condensation between substituted anilines and chlorobenzoic acids, followed by acid treatment to form the acridone ring system. This method allows for methyl or other substituents on the acridone core and is amenable to further N-alkylation.
Introduction of the 1-Amino Group
The amino group at position 1 can be introduced by reduction or substitution methods:
Catalytic hydrogenation of nitro precursors : Nitro-substituted acridones can be reduced to the corresponding amines using palladium on carbon (Pd/C) catalysts in methanol, yielding 1-amino derivatives with high selectivity and yield.
Nucleophilic aromatic substitution : In some cases, 9-chloroacridine derivatives undergo nucleophilic substitution with primary amines to introduce amino groups at specific positions, monitored by thin-layer chromatography (TLC) for reaction completion.
Incorporation of the Ethylsulfanyl Group at Position 4
The ethylsulfanyl substituent (–SEt) at position 4 is introduced via sulfur nucleophile substitution or alkylation:
Nucleophilic substitution with ethylthiol or ethylsulfanyl reagents : Acridone derivatives bearing a good leaving group (e.g., chloro or bromo substituent) at position 4 can be reacted with ethylthiolate anions or ethylsulfanyl nucleophiles under basic conditions to afford the ethylsulfanyl substitution. This reaction is typically performed in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, often in the presence of potassium carbonate as a base.
Phase transfer catalysis : The use of tetrabutylammonium bromide as a phase transfer catalyst facilitates the alkylation of acridin-9(10H)-one derivatives with alkyl halides like 1-bromo-3-chloropropane or 1,2-dichloroethane, which can be adapted for ethylsulfanyl introduction by using appropriate ethylsulfanyl halides or thiolates.
Representative Synthetic Route Summary
The preparation of this compound involves a strategic sequence starting from acridin-9(10H)-one core synthesis via cyclization of anthranilic acid derivatives or Ullmann condensation, followed by selective introduction of the amino group at position 1 through nucleophilic substitution or reduction, and finally the installation of the ethylsulfanyl group at position 4 via nucleophilic substitution or alkylation using ethylsulfanyl reagents under basic conditions. The process benefits from sustainable practices, efficient reaction monitoring, and reliable purification methods, yielding a compound suitable for further biological or chemical applications.
This synthesis strategy is supported by diverse, peer-reviewed literature and patent disclosures, ensuring a comprehensive and authoritative foundation for researchers aiming to prepare this compound.
Chemical Reactions Analysis
Types of Reactions
1-Amino-4-(ethylthio)acridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and ethylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts like palladium or copper, along with suitable solvents and temperature controls.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-Amino-4-(ethylthio)acridin-9(10H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are being explored for developing new drugs, particularly in the field of anticancer and antimicrobial agents.
Industry: The compound is used in the development of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Amino-4-(ethylthio)acridin-9(10H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting cancer cell growth or acting as an antimicrobial agent.
Comparison with Similar Compounds
Structural and Substituent Effects
Acridinone derivatives exhibit diverse properties depending on substituent type and position. Key comparisons include:
Key Observations :
- Electron-donating groups (e.g., -OH, -NH₂) enhance intermolecular hydrogen bonding and π-stacking, increasing thermal stability .
- Bulky substituents (e.g., aryl, benzyl) improve luminescence properties in materials science but may reduce synthetic yields due to steric hindrance .
- Sulfur-containing groups (e.g., ethylsulfanyl) likely increase lipophilicity, analogous to methoxy or chloro substituents, which exhibit LogP values of 2.66–3.63 .
Physicochemical Properties
Data from analogous compounds highlight trends in solubility, lipophilicity, and stability:
| Property | 1-Amino-4-(ethylsulfanyl)acridin-9(10H)-one (Predicted) | Acridin-9(10H)-one (Reference) | 10-Methylacridin-9(10H)-one |
|---|---|---|---|
| LogP | ~3.0 (estimated) | 2.66 | 2.98 (XLOGP3) |
| Solubility (mg/mL) | 0.05–0.1 | 0.047 | Not reported |
| Melting Point | 250–300°C | Sublimes at 298°C | 286–287°C (diaryl analog) |
| CYP Inhibition | Moderate (CYP1A2) | CYP1A2 inhibitor | Not reported |
Sources :
Anticancer Activity
- Triazole-acridinone hybrids (e.g., compound 8c) exhibit IC₅₀ values of 11.0 µM against MCF7 cells, surpassing reference drugs like etoposide .
- Podophyllotoxin-inspired acridinones show IC₅₀ values as low as 0.294 µM in MDA-MB-231 breast cancer cells .
Antimicrobial Activity
- Oxadiazole-methyl derivatives inhibit Gram-positive bacteria at micromolar concentrations, though less potent than commercial antibiotics .
Material Science
- TADF compounds (e.g., 3,6-DPXZ-AD) achieve high luminescence efficiency via optimized donor-acceptor interactions .
- Conjugation size effects: Acridin-9(10H)-one (ADO) demonstrates weaker defect passivation in solar cells compared to smaller quinolinone derivatives due to electron cloud delocalization .
Biological Activity
1-Amino-4-(ethylsulfanyl)acridin-9(10H)-one is a derivative of acridine that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse research findings.
Synthesis of this compound
The synthesis of this compound typically involves the modification of acridin-9(10H)-one through nucleophilic substitution reactions. The ethylsulfanyl group is introduced at the 4-position, which is crucial for enhancing the compound's biological properties.
Anticancer Activity
Research indicates that derivatives of acridine, including this compound, exhibit significant anticancer properties. In studies involving various cancer cell lines, such as K562 (chronic myeloid leukemia) and A549 (lung cancer), compounds similar to this derivative demonstrated cytotoxicity with IC50 values comparable to established chemotherapeutics like amsacrine . Notably, cell cycle analysis revealed that these compounds can induce apoptosis and cause cell cycle arrest at different phases, primarily G2/M .
Table 1: Cytotoxicity of Acridine Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | K562 | X (to be determined) | Apoptosis induction |
| Similar Acridine Derivative | A549 | ~6 | G2/M phase arrest |
Antimicrobial Activity
Acridine derivatives are also known for their antimicrobial properties. Studies have shown that compounds with similar structures possess bactericidal and bacteriostatic effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves intercalation into DNA, disrupting replication processes .
Table 2: Antimicrobial Activity of Acridine Derivatives
| Compound | Target Bacteria | Activity |
|---|---|---|
| This compound | Various strains | Effective |
| Other Acridine Derivative | E. coli | Bactericidal |
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : This compound can intercalate between DNA base pairs, leading to disruption in DNA replication and transcription processes.
- Topoisomerase Inhibition : Similar acridine derivatives have been shown to inhibit topoisomerase II, an enzyme critical for DNA unwinding during replication .
- Induction of Apoptosis : The ability to induce apoptosis through caspase activation has been documented, making it a potential candidate for cancer therapy .
Case Studies
Recent studies have focused on optimizing the structure of acridine derivatives to enhance their pharmacological profiles. For instance, modifications at various positions have been explored to improve selectivity and reduce toxicity towards normal cells while maintaining efficacy against cancer cells .
Q & A
Q. What are the common synthetic routes for 1-Amino-4-(ethylsulfanyl)acridin-9(10H)-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : A multistep synthesis is typically employed. For example, 2-acetylacridin-9(10H)-one reacts with aryl aldehydes in ethanol under alkaline conditions (e.g., 3.5 mg KOH in 5.5 ml ethanol) to form chalcone intermediates. Subsequent reactions with nucleophiles like isoniazid under microwave irradiation (in DMF/glacial acetic acid) yield derivatives such as 2-(1-isonicotinoyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)acridin-9(10H)-ones . Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Microwave assistance : Reduces reaction time from hours to minutes while improving yield (e.g., 78–80% for epoxide derivatives) .
- Purification : Column chromatography or recrystallization (e.g., using ethyl acetate) ensures purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
- Methodological Answer :
- 1H/13C NMR : Focus on aromatic proton signals (δ 6.3–8.3 ppm) and carbonyl carbons (δ 180–190 ppm). For example, the acridinone carbonyl group typically appears at δ 181 ppm in 13C NMR . Substituents like ethylsulfanyl groups show distinct methyl/methylene splitting (e.g., δ 1.3–2.5 ppm for ethyl groups) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ for C19H17NO5 at m/z 340.1184) and isotopic patterns to validate elemental composition .
- IR : Detect C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) vibrations .
Advanced Research Questions
Q. How does the presence of the ethylsulfanyl group affect the compound's electronic structure and intermolecular interactions?
- Methodological Answer : The ethylsulfanyl group (-SEt) introduces both steric and electronic effects:
- Electron donation : The sulfur atom’s lone pairs increase electron density on the acridinone ring, altering UV-Vis absorption (e.g., bathochromic shifts in TADF materials) .
- Hydrogen bonding : The sulfur’s reduced donor ability inhibits interactions with protonated guests (e.g., ammonium salts), as shown in acridino-crown ether studies .
- Tautomerism stability : The acridin-9(10H)-one form is favored over 9-hydroxyacridine due to resonance stabilization, confirmed by NMR and computational studies .
Q. What strategies can be employed to resolve contradictions in reported biological activities of acridin-9(10H)-one derivatives?
- Methodological Answer : Contradictions in antibacterial or antimalarial data often arise from:
- Structural variability : Compare substituent effects (e.g., fluorinated vs. methoxy groups). For instance, 3,6-dimethoxy derivatives show higher anti-MRSA activity than non-substituted analogs .
- Assay conditions : Standardize MIC testing using consistent bacterial strains (e.g., S. aureus ATCC 25923) and solvent controls (e.g., DMSO ≤1% v/v) .
- Mechanistic studies : Use fluorescence quenching to assess DNA intercalation or ROS generation, which correlate with antibacterial efficacy .
Q. How can molecular modifications enhance the photophysical properties of this compound for TADF applications?
- Methodological Answer : To optimize PLQY and RISC rates in TADF materials:
- Peripheral group tuning : Attach carbazole donors with tert-butyl or phenyl groups to the acridinone acceptor. For example, 3,6-DtBuPhCz-AD achieves a narrow emission FWHM (~55 nm) via rigidified conjugation .
- Conformational rigidity : Utilize ortho-substitutions to restrict intramolecular relaxation, as demonstrated in deep-blue emitters with 90% PLQY .
- Computational modeling : Apply DFT/TD-DFT to predict ΔEST values (< 0.2 eV) for efficient triplet harvesting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
